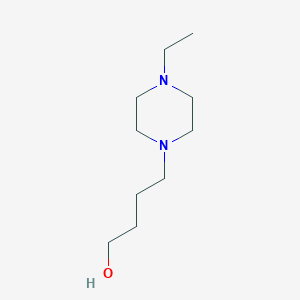

4-(4-Ethylpiperazin-1-yl)butan-1-ol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(4-ethylpiperazin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNINQNAGDRKECY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Evolution and Significance of Piperazine Derivatives in Chemical Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the design of bioactive molecules. nih.govnih.gov Its prevalence in medicinal chemistry stems from a unique combination of properties. The piperazine moiety can significantly influence a molecule's physicochemical characteristics, such as solubility and basicity, which are crucial for pharmacokinetic profiles. tandfonline.comnih.gov The conformational flexibility of the piperazine ring, coupled with the ability to introduce diverse substituents on its nitrogen atoms, allows for the fine-tuning of interactions with biological targets. tandfonline.com

Historically, piperazine derivatives have been integral to the development of drugs across a wide spectrum of therapeutic areas. Their applications range from antipsychotics and antidepressants to antihistamines and anticancer agents. nih.govnih.gov The success of numerous FDA-approved drugs containing the piperazine scaffold underscores its status as a "privileged structure" in drug discovery. nih.govmdpi.com This success has fueled ongoing research into novel piperazine-containing compounds with enhanced efficacy and selectivity. ontosight.aithieme-connect.com

The synthetic versatility of piperazine is another key factor in its widespread use. A variety of synthetic methodologies, including N-alkylation, reductive amination, and Buchwald-Hartwig amination, facilitate the creation of extensive libraries of piperazine derivatives for screening and optimization. mdpi.comresearchgate.net This has enabled chemists to explore a vast chemical space around the piperazine core, leading to the discovery of compounds with a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.org

Positioning of 4 4 Ethylpiperazin 1 Yl Butan 1 Ol As a Lead Scaffold for Academic Exploration

While the broader family of piperazine (B1678402) derivatives is well-documented, specific members like 4-(4-Ethylpiperazin-1-yl)butan-1-ol remain largely unexplored in dedicated academic studies. Its structure, featuring an N-ethylpiperazine core linked to a butanol chain, presents an intriguing template for chemical and biological investigation. The combination of the basic piperazine nitrogen, the flexible alkyl chain, and the terminal hydroxyl group offers multiple points for potential interaction with biological macromolecules.

The N-ethyl substituent on the piperazine ring can influence the compound's basicity and lipophilicity, which are critical determinants of its pharmacokinetic and pharmacodynamic properties. The butanol side chain provides a flexible linker that can orient the piperazine moiety for optimal binding to a target. Furthermore, the terminal hydroxyl group can act as a hydrogen bond donor or acceptor, and it also serves as a handle for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Given the known activities of structurally related compounds, this compound could be hypothesized to possess a range of biological effects. For instance, many N-alkylated piperazine derivatives exhibit activity at central nervous system (CNS) receptors. nih.gov Therefore, it is plausible that this compound could serve as a starting point for the development of novel CNS agents.

Current Gaps and Future Directions in the Scholarly Understanding of the Compound S Chemical Biology

De Novo Synthesis Pathways for this compound

The construction of this compound from basic starting materials can be achieved through a series of well-established organic reactions. A common approach involves the preparation of a suitable alkyl halide precursor followed by a nucleophilic substitution reaction with an appropriately substituted piperazine.

Preparation of Alkyl Halide Precursors

The synthesis often commences with the conversion of a commercially available alcohol, such as 1,4-butanediol, into a haloalkane. This transformation is crucial as the halide serves as a good leaving group in the subsequent nucleophilic substitution step. Common methods for this conversion include treatment with hydrogen halides (HX), thionyl chloride (SOCl₂), or phosphorus tribromide (PBr₃). libretexts.orglibretexts.org

The reactivity of alcohols with hydrogen halides follows the order: tertiary > secondary > primary. libretexts.orgadichemistry.com Therefore, for a primary alcohol like 1,4-butanediol, the reaction with HCl may require a catalyst such as zinc chloride (ZnCl₂), often referred to as the Lucas reagent. adichemistry.com The use of SOCl₂ for chlorination and PBr₃ for bromination are generally preferred for primary and secondary alcohols as they occur under milder conditions and are less prone to acid-catalyzed rearrangements. libretexts.orglibretexts.org

For instance, 1,4-butanediol can be reacted with a halogenating agent to yield a 4-halobutan-1-ol. The choice of halogen can influence the reactivity in the subsequent step, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Nucleophilic Substitution Reactions Involving Piperazine Moieties

The core of the synthesis involves the N-alkylation of a piperazine derivative. In this case, 1-ethylpiperazine is the nucleophile that attacks the electrophilic carbon of the alkyl halide precursor. The reaction is a classic example of a nucleophilic substitution, likely proceeding through an S(_N)2 mechanism. wisc.eduscribd.com

A key challenge in the alkylation of piperazine is controlling the degree of substitution. Since piperazine has two secondary amine groups, both are susceptible to alkylation, which can lead to a mixture of mono- and di-substituted products. researchgate.netresearchgate.net To favor mono-alkylation, a common strategy is to use a large excess of the piperazine relative to the alkylating agent. Another approach involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, to temporarily block one of the nitrogen atoms, allowing for selective alkylation of the other. researchgate.netnih.gov The protecting group can then be removed in a subsequent step.

The reaction is typically carried out in a suitable solvent, such as acetonitrile or an alcohol, and often in the presence of a base to neutralize the hydrogen halide formed as a byproduct. chemrxiv.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired mono-alkylated product and minimizing side reactions. Factors that can be adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

For instance, the choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate or cesium carbonate are often employed. chemrxiv.orgnih.gov The use of a stronger base might lead to deprotonation of the butanol hydroxyl group, potentially causing side reactions.

The reaction temperature also plays a critical role. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts, including the dialkylated piperazine. Therefore, careful control of the temperature is necessary to achieve the desired selectivity.

| Parameter | Condition | Effect on Yield and Selectivity |

| Reactant Ratio | Excess piperazine | Favors mono-alkylation, reduces di-alkylation. researchgate.net |

| Protecting Group | Use of Boc-piperazine | Ensures mono-alkylation. nih.gov |

| Base | Weak inorganic base (e.g., K₂CO₃) | Neutralizes acid byproduct without promoting side reactions. researchgate.net |

| Solvent | Polar aprotic (e.g., Acetonitrile) | Solubilizes reactants and facilitates S(_N)2 reaction. |

| Temperature | Moderate (e.g., room temp. to gentle heating) | Balances reaction rate and selectivity. |

Strategies for Derivatization and Analog Generation from the this compound Core

Once synthesized, the this compound core offers two primary sites for chemical modification: the unsubstituted nitrogen atom of the piperazine ring and the terminal hydroxyl group of the butanol chain. These modifications can lead to a diverse library of analogs with potentially altered biological activities and physicochemical properties. nih.gov

Modifications at the Piperazine Nitrogen Atom

The secondary amine of the piperazine ring is a nucleophilic center that can readily undergo a variety of chemical transformations.

N-Alkylation and N-Arylation: The nitrogen can be further alkylated using various alkyl halides or subjected to reductive amination with aldehydes or ketones. nih.gov N-arylation can be achieved through reactions like the Buchwald-Hartwig amination, allowing for the introduction of a wide range of aromatic and heteroaromatic rings. mdpi.com These modifications can significantly impact the molecule's interaction with biological targets. tandfonline.com

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can introduce amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors or acceptors and influence the molecule's electronic properties.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, which can introduce additional hydrogen bonding capabilities and alter the compound's lipophilicity.

| Modification | Reagent | Functional Group Introduced |

| N-Alkylation | Alkyl Halide | Alkyl group |

| N-Arylation | Aryl Halide (with catalyst) | Aryl group |

| Acylation | Acyl Chloride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

Derivatizations of the Butanol Hydroxyl Group

The primary hydroxyl group of the butanol chain is another key site for derivatization, allowing for the introduction of a variety of functional groups. nih.gov

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid (Fischer esterification), acyl chloride, or anhydride. This modification can alter the compound's polarity and susceptibility to hydrolysis by esterases in a biological system.

Etherification: Formation of an ether linkage can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. wisc.edu

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation. For example, pyridinium chlorochromate (PCC) typically yields the aldehyde, while stronger oxidizing agents like potassium permanganate can produce the carboxylic acid.

Conversion to Other Functional Groups: The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles to introduce functionalities like azides, thiols, or other heterocyclic rings. nih.gov

| Modification | Reagent | Functional Group Introduced |

| Esterification | Carboxylic Acid / Acyl Chloride | Ester |

| Etherification | Alkyl Halide (with base) | Ether |

| Oxidation (Partial) | PCC | Aldehyde |

| Oxidation (Full) | KMnO₄ | Carboxylic Acid |

| Conversion to Azide | DPPA / DEAD | Azide |

Introduction of Heterocyclic and Aromatic Moieties

The incorporation of heterocyclic and aromatic systems onto the this compound backbone is a common strategy to modulate the molecule's properties. This is typically achieved through N-substitution on the piperazine ring.

One prevalent synthetic route involves the initial preparation of 4-(piperazin-1-yl)butan-1-ol, which can be synthesized via the mono-N-alkylation of piperazine with a suitable four-carbon synthon, such as 4-chlorobutan-1-ol or 1,4-dichlorobutane followed by hydrolysis. To control the mono-alkylation versus di-alkylation, a common strategy is to use a large excess of piperazine or to employ a protecting group on one of the piperazine nitrogens, such as a tert-butyloxycarbonyl (Boc) group. researchgate.net The subsequent ethylation of the second nitrogen atom can be accomplished using an ethylating agent like ethyl iodide or diethyl sulfate.

With the this compound core in hand, the introduction of aromatic and heterocyclic moieties can be achieved through several established methods:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. It allows for the coupling of the secondary amine of the piperazine ring with a wide range of aryl or heteroaryl halides (Cl, Br, I) or triflates. nih.gov This method is valued for its functional group tolerance and broad substrate scope.

Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic or heterocyclic ring is sufficiently electron-deficient (e.g., containing nitro or cyano groups), direct nucleophilic substitution of a leaving group (typically a halide) by the piperazine nitrogen can occur. nih.gov This method offers a more classical and often cost-effective approach. For instance, the reaction of this compound with an electron-deficient heteroaryl chloride, such as 2-chloropyrimidine, would yield the corresponding N-heterocyclic derivative. nih.gov

Amide Bond Formation: The hydroxyl group of this compound can be a site for derivatization. For instance, it can be reacted with a carboxylic acid-containing heterocycle or aromatic compound in the presence of a coupling agent (e.g., DCC, EDC) to form an ester linkage. Alternatively, the secondary amine of the piperazine can be acylated with an aromatic or heterocyclic acyl chloride or anhydride to introduce the desired moiety via an amide bond. nih.gov

Table 1: Examples of Synthetic Transformations for Introducing Aromatic/Heterocyclic Moieties

| Starting Material | Reagent | Reaction Type | Product Moiety |

| This compound | Aryl Halide, Pd Catalyst, Base | Buchwald-Hartwig Amination | N-Arylpiperazine |

| This compound | Electron-deficient Heteroaryl Halide | Nucleophilic Aromatic Substitution (SNAr) | N-Heteroarylpiperazine |

| This compound | Aromatic/Heterocyclic Acyl Chloride | N-Acylation | N-Aroyl/Heteroylpiperazine |

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation of Novel Derivatives

The unambiguous structural elucidation of newly synthesized derivatives of this compound is paramount. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for determining the molecular structure.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For a derivative of this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), the protons of the butanol chain, and the protons on the piperazine ring. The introduction of an aromatic or heterocyclic moiety would result in new signals in the aromatic region of the spectrum. researchgate.net

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the piperazine ring and the butanol chain, as well as those in the newly introduced aromatic or heterocyclic ring, provide crucial structural information. nih.gov Dynamic NMR studies can also reveal information about conformational changes, such as the chair-boat interconversion of the piperazine ring. researchgate.net

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and provides information about its fragmentation pattern, which aids in structural confirmation. In the mass spectra of piperazine derivatives, characteristic fragmentation patterns are often observed, which can help identify the different components of the molecule. researchgate.net High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Table 2: Expected Spectroscopic Data for a Hypothetical Derivative: 1-(4-(4-Ethylpiperazin-1-yl)butyl)indole

| Technique | Expected Observations |

| ¹H NMR | Signals for ethyl group (triplet, quartet), aliphatic protons of the butyl chain and piperazine ring, and characteristic signals for the indole ring protons (e.g., in the 6.5-7.7 ppm region). |

| ¹³C NMR | Resonances for the ethyl group carbons, the four distinct carbons of the butyl chain, the carbons of the piperazine ring, and the eight distinct carbons of the indole ring. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragment ions resulting from the cleavage of the piperazine ring, the butyl chain, and the indole moiety. |

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the synthesized compounds and for their purification. rdd.edu.iq Reversed-phase HPLC with a C18 column is commonly used for the analysis of piperazine derivatives. unodc.org The choice of mobile phase (typically a mixture of acetonitrile or methanol and water with a modifier like formic acid or trifluoroacetic acid) is optimized to achieve good separation. A diode-array detector (DAD) can provide UV spectra of the eluted peaks, aiding in their identification. researchgate.net

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable piperazine derivatives. rdd.edu.iq The retention time in the GC column provides a measure of the compound's identity, while the mass spectrum from the MS detector confirms its structure. researchgate.net Due to the polarity of the hydroxyl group and the basicity of the piperazine nitrogens, derivatization (e.g., silylation) might sometimes be necessary to improve the chromatographic properties of these compounds.

By employing this suite of synthetic and analytical methodologies, researchers can effectively create and characterize a vast library of novel derivatives based on the this compound scaffold, paving the way for further scientific exploration.

Pharmacophore Modeling for Ligand-Based Drug Design Initiatives:The final part of the analysis would have focused on developing a pharmacophore model based on the structural features of this compound. Such a model is instrumental in ligand-based drug design for the discovery of new molecules with similar biological activities.

Unfortunately, without any existing research data, it is not possible to provide the detailed findings and data tables that were to be the core of this article. The scientific community has not yet published studies employing these computational techniques on this compound. Therefore, any attempt to generate the requested content would be speculative and not based on verifiable scientific evidence.

Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics simulations treat atoms and bonds as a system of interacting particles, governed by the laws of classical mechanics. By calculating the forces between atoms and integrating Newton's equations of motion, a trajectory of the molecule's movement over a specific period can be generated. This trajectory provides a wealth of information about the molecule's conformational flexibility. For this compound, key areas of flexibility would include the rotation around the single bonds of the butyl chain and the puckering of the piperazine ring. The ethyl group attached to the piperazine nitrogen also introduces additional degrees of freedom.

The conformational flexibility of a molecule is critical as it can dictate its ability to bind to a biological target. A molecule may need to adopt a specific, low-energy conformation to fit into the binding pocket of a receptor or enzyme. MD simulations can identify the most stable conformations and the energy barriers between different conformational states. For instance, simulations could reveal whether the butan-1-ol chain tends to be extended or folded back towards the piperazine ring, a crucial factor in its interaction with other molecules.

Furthermore, the solvent environment plays a pivotal role in determining a molecule's preferred conformation and its dynamic behavior. mdpi.com MD simulations are particularly adept at modeling these solvent effects by explicitly including solvent molecules (such as water) in the simulation box. The interactions between the solute (this compound) and the solvent molecules, primarily through hydrogen bonding and van der Waals forces, can significantly influence the conformational equilibrium. For example, in an aqueous environment, the polar hydroxyl group of the butanol chain and the nitrogen atoms of the piperazine ring would be expected to form hydrogen bonds with water molecules. These interactions can stabilize certain conformations over others.

The insights gained from such simulations are not merely theoretical. They provide a foundational understanding that can guide further experimental work, such as NMR spectroscopy, which can experimentally validate the predicted conformational preferences. uq.edu.au While awaiting specific research on this compound, the established methodologies of computational chemistry provide a clear roadmap for future investigations into its dynamic nature.

Mechanistic Elucidation of Biological Actions in Vitro

Characterization of Molecular Targets and Binding Mechanisms

The biological activity of piperazine-containing compounds is often attributed to their interaction with various receptors and transporters in the central nervous system and peripheral tissues. Based on studies of analogous structures, it is plausible that 4-(4-Ethylpiperazin-1-yl)butan-1-ol may exhibit affinity for a range of molecular targets.

Research on related piperazine (B1678402) derivatives has identified high-affinity binding to dopamine (B1211576) (D2/D3), histamine (B1213489) (H3), and sigma (σ1 and σ2) receptors. The piperazine moiety is a common structural feature in many neurologically active agents, contributing to their ability to cross the blood-brain barrier and interact with these targets.

The binding mechanism of these compounds typically involves interactions between the protonated piperazine nitrogen atom and acidic residues within the binding pockets of the target receptors. The nature of the substituents on the piperazine ring and the length and composition of the alkyl chain significantly influence binding affinity and selectivity. For instance, the presence of an ethyl group on the distal nitrogen of the piperazine ring, as in this compound, can modulate the lipophilicity and steric bulk, thereby affecting receptor interaction.

Investigation of Downstream Signaling Pathway Modulation

The interaction of piperazine-based compounds with their molecular targets can trigger a cascade of downstream signaling events, ultimately leading to a physiological response. The specific signaling pathways modulated depend on the nature of the receptor interaction (e.g., agonist, antagonist, or inverse agonist) and the cellular context.

For example, if this compound were to act as an agonist at dopamine D2/D3 receptors, it would likely stimulate [35S]GTPγS binding, indicating G-protein activation. This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).

Conversely, if the compound were to act as an antagonist at histamine H3 receptors, it would block the constitutive activity of the receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters. This is a mechanism shared by many H3 receptor antagonists with a piperazine core.

Furthermore, interaction with sigma receptors could modulate calcium signaling and the activity of various ion channels, influencing neuronal excitability and survival. The specific downstream effects would be contingent on the compound's affinity and functional activity at σ1 and σ2 receptor subtypes.

Elucidation of Structure-Mechanism-Activity Relationships

The relationship between the chemical structure of piperazine derivatives and their biological activity is a key area of investigation for the development of new therapeutic agents. Structure-activity relationship (SAR) studies on analogous compounds have revealed several important structural features that govern their mechanism and potency.

The nature of the substituent on the second nitrogen of the piperazine ring is a critical determinant of activity. In the case of this compound, the ethyl group is a relatively small, lipophilic moiety. SAR studies on similar compounds have shown that varying the size and nature of this substituent can significantly impact receptor affinity and selectivity.

The butan-1-ol side chain also plays a crucial role. The length of the alkyl chain can influence the compound's ability to bridge different binding pockets within a receptor, and the terminal hydroxyl group can form hydrogen bonds with receptor residues, potentially enhancing binding affinity. Studies on related structures have demonstrated that modifications to this linker region can alter the pharmacological profile of the molecule.

Comparative Mechanistic Studies with Related Piperazine-Based Bioactive Compounds

A comparative analysis of the mechanisms of action of this compound with other piperazine-based bioactive compounds can provide valuable insights into its potential pharmacological profile. The piperazine scaffold is a versatile platform that has been incorporated into a wide range of drugs with diverse therapeutic applications.

For instance, compounds like GBR 12909, a potent dopamine reuptake inhibitor, feature a piperazine ring with a more complex diarylmethoxyethyl substituent. While structurally distinct from this compound, the shared piperazine core highlights the importance of this moiety for targeting monoamine transporters.

In the context of receptor antagonism, piperazine derivatives have been developed as potent histamine H3 and sigma-1 receptor ligands. A comparative study of the binding affinities of these compounds reveals that subtle structural modifications, such as the replacement of a piperazine ring with a piperidine (B6355638) ring, can dramatically alter receptor selectivity.

Furthermore, the introduction of different aromatic or heterocyclic moieties onto the piperazine scaffold can lead to compounds with dual or multiple receptor activities. This polypharmacological approach is a growing trend in drug discovery, and a thorough understanding of the SAR of piperazine derivatives is essential for designing compounds with desired multi-target profiles.

The table below presents a comparative overview of the receptor binding affinities of selected piperazine and piperidine derivatives from the literature, illustrating the impact of structural modifications on target engagement.

| Compound | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |

| Compound 4 (piperazine core) | 3.17 | 1531 | - | - | - |

| Compound 5 (piperidine core) | 7.70 | 3.64 | - | - | - |

| Compound 11 | 6.2 | 4.41 | 67.9 | - | - |

| Compound 12a | - | - | - | 86 | 5.57 |

| Compound 12b | - | - | - | 41 | 3.71 |

| Compound 19a | - | - | - | 15.9 | 0.81 |

| Compound 19b | - | - | - | 13.8 | 1.35 |

Data sourced from published research on analogous compounds. '-' indicates data not available.

Medicinal Chemistry Perspectives and Translational Research Avenues

Conceptual Framework for 4-(4-Ethylpiperazin-1-yl)butan-1-ol as a Privileged Scaffold

The piperazine (B1678402) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" because of its frequent appearance in a wide array of biologically active compounds. nih.govresearchgate.netnih.gov This six-membered heterocycle, with two nitrogen atoms at opposite positions, possesses a unique combination of properties that make it highly valuable in drug design. nih.govtandfonline.com The structure of this compound incorporates this key scaffold.

The value of the piperazine moiety stems from several key characteristics:

Physicochemical Properties : The two nitrogen atoms can be protonated at physiological pH, which often enhances aqueous solubility and allows for favorable interactions with biological targets. nih.govtandfonline.com The basicity of the piperazine nitrogens can be fine-tuned through substitution, which is a critical aspect of optimizing a drug candidate's pharmacokinetic profile. tandfonline.com

Structural Rigidity and Flexibility : The piperazine ring typically adopts a chair conformation, providing a degree of structural rigidity that can be beneficial for specific receptor binding. nih.gov At the same time, it serves as a versatile linker between different pharmacophoric elements, allowing for appropriate spatial orientation of functional groups. tandfonline.com

Synthetic Tractability : The chemical reactivity of the piperazine nitrogens makes it a straightforward building block for creating diverse chemical libraries. tandfonline.comnih.gov One nitrogen can be functionalized to anchor the scaffold to a core structure, while the other remains available for modification to modulate activity or properties. researchgate.net

Rational Design of Analogs with Enhanced Potency and Selectivity

The structure of this compound offers multiple points for modification in the rational design of analogs with improved biological activity. Structure-activity relationship (SAR) studies of piperazine-containing compounds have consistently shown that small changes to the substituents on the piperazine ring can lead to significant changes in potency and selectivity. nih.govnih.gov

For this compound, a systematic analog design strategy would explore modifications at three primary locations:

The N4-Substituent (Ethyl Group) : The ethyl group can be replaced with a range of alkyl chains of varying lengths, branched alkyl groups, or cyclic moieties to probe the size and nature of the binding pocket. Introducing aromatic or heteroaromatic rings at this position is a common strategy to establish additional binding interactions, such as pi-stacking. mdpi.com

The N1-Substituent (Butanol Chain) : The length of the aliphatic chain connecting the piperazine ring to the terminal hydroxyl group can be varied. This would alter the distance between the core piperazine and the hydroxyl group, which could be critical for optimizing interactions with a target. The hydroxyl group itself could be converted to other functional groups, such as an ether, ester, or amide, to explore different hydrogen bonding and electronic properties.

The Piperazine Ring : While less common, substitution on the carbon atoms of the piperazine ring can introduce chirality and create more complex three-dimensional structures, potentially leading to increased selectivity. rsc.orgmdpi.com

The following table illustrates a conceptual SAR exploration for analogs of this compound, based on general principles from piperazine medicinal chemistry.

Table 1: Conceptual Structure-Activity Relationship (SAR) for Analogs

| Modification Site | Example Modification | Rationale | Potential Impact |

|---|---|---|---|

| N4-Substituent | Replace Ethyl with Phenyl | Introduce aromatic interactions | Increased potency, potential for CNS activity |

| Replace Ethyl with Cyclopropyl | Introduce rigidity and explore pocket shape | Improved selectivity and metabolic stability | |

| N1-Chain | Shorten to Ethanol | Decrease flexibility, alter distance to functional group | Change in binding mode or target affinity |

| Lengthen to Hexanol | Increase flexibility and lipophilicity | Altered pharmacokinetic profile | |

| Terminal Group | Convert Hydroxyl to Methoxy | Remove hydrogen bond donor capability | Determine importance of hydrogen bonding |

Exploration of Multi-Target Approaches for Complex Biological Systems

Polypharmacology, the concept of a single drug acting on multiple targets, is an increasingly important strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.gov The piperazine scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). nih.gov Its structure allows it to act as a central linker connecting two or more distinct pharmacophores, each designed to interact with a different biological target. tandfonline.com

For this compound, a multi-target design strategy could involve replacing the simple ethyl and hydroxybutyl substituents with more complex pharmacophoric groups. For instance:

Dual-Target Kinase/GPCR Inhibitors : The ethyl group could be replaced by a moiety known to inhibit a specific kinase, while the butanol chain is functionalized with a group that antagonizes a GPCR involved in a related signaling pathway.

Serotonin (B10506)/Dopamine (B1211576) Receptor Ligands : Many centrally acting drugs feature an arylpiperazine moiety. ijrrjournal.com By replacing the ethyl group with a suitable aryl group (e.g., a dichlorophenyl group as seen in itraconazole's linker), and modifying the other side chain, it's conceivable to design a molecule that modulates both serotonin and dopamine receptors, a common strategy in antipsychotic drug design. acs.org

This modular approach allows for the systematic combination of different pharmacophores to achieve a desired polypharmacological profile, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Integration of Cheminformatics for Compound Library Design

Cheminformatics plays a pivotal role in modern drug discovery by enabling the design and analysis of large virtual compound libraries. For a scaffold like this compound, cheminformatics tools can be used to design a focused library of analogs with a high degree of structural diversity and drug-like properties. nih.gov

The process would typically involve:

Scaffold Enumeration : Starting with the core this compound structure, virtual libraries can be generated by systematically introducing a wide range of chemical building blocks at the points of modification (N1 and N4 positions). nih.gov

Property Filtering : The resulting virtual compounds can be filtered based on calculated physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) to ensure they fall within a range that is favorable for oral bioavailability and good pharmacokinetic properties (often guided by frameworks like Lipinski's Rule of Five).

Diversity Analysis : Cheminformatic tools can analyze the structural diversity of the designed library to ensure broad coverage of the relevant chemical space. nih.gov This helps in exploring a wide range of potential interactions with biological targets.

Virtual Screening : The designed library can be computationally screened against a homology model or a crystal structure of a target protein. This docking process can predict the binding modes and affinities of the virtual compounds, allowing for the prioritization of a smaller, more manageable set of compounds for actual chemical synthesis and biological testing.

This in silico approach accelerates the drug discovery process by focusing resources on compounds with the highest probability of success.

Future Directions in Academic Research and Pre-Discovery Development

While this compound itself is not a prominent research molecule, its underlying scaffold holds significant potential for future academic and pre-discovery research. Key future directions could include:

Exploration of Novel Chemical Space : A significant portion of existing piperazine-containing drugs have substituents only at the nitrogen atoms. rsc.orgmdpi.com Future research will likely focus on developing synthetic methods to functionalize the carbon atoms of the piperazine ring, leading to novel, three-dimensional structures with unique biological activities. mdpi.comresearchgate.net

Asymmetric Synthesis : The development of methods for the asymmetric synthesis of chiral piperazine derivatives is a growing area of interest. rsc.org This would allow for the synthesis of enantiomerically pure compounds, which is often crucial for improving potency and reducing off-target effects.

Fragment-Based Drug Discovery : The ethylpiperazine or hydroxybutyl-piperazine fragments derived from the parent molecule could be used in fragment-based screening campaigns to identify novel binding interactions with a variety of protein targets. researchgate.net Hits from these screens can then be grown into more potent lead compounds.

Application in Neglected Diseases : The versatility and favorable properties of the piperazine scaffold make it an attractive starting point for developing drugs against neglected tropical diseases, where the need for affordable and effective new treatments is high.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Ethylpiperazin-1-yl)butan-1-ol, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, analogous compounds with piperazine moieties (e.g., 2-(4-((4-benzylpiperazin-1-yl)methyl)phenyl)ethan-1-ol) are synthesized by reacting piperazine derivatives with halogenated alcohols or esters under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Purification typically involves crystallization in ethyl acetate, yielding white solids. Purity is validated using NMR (to confirm proton environments) and HRMS (to verify molecular weight), as demonstrated for structurally related compounds .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer : NMR analysis is critical. For example, in similar piperazine derivatives, signals for the piperazine ring protons appear as triplets or multiplets between δ 2.5–3.5 ppm, while the hydroxyl group in the butanol chain resonates as a broad singlet (~δ 1.5–2.0 ppm). HRMS provides exact mass confirmation (e.g., [M+H] peaks within ±0.001 Da accuracy) . Crystallographic data (if available) or 2D NMR (e.g., -HSQC) may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological activity of this compound, particularly targeting serotonin or dopamine receptors?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement assays (e.g., -ketanserin for 5-HT receptors) to measure IC values. Structural analogs like arylpiperazine derivatives show affinity for serotonin receptors, suggesting similar methodologies .

- Functional Assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing target receptors. For example, compounds with piperazine-ethanol backbones have been tested for G-protein-coupled receptor (GPCR) modulation .

- SAR Studies : Modify the ethyl group on the piperazine ring or the butanol chain length to assess impact on receptor selectivity. Data from substituted phenylquinoline-piperazine hybrids indicate that substituents at the 4-position of the piperazine ring significantly alter binding kinetics .

Q. What strategies resolve contradictions in activity data between this compound and its analogs?

- Methodological Answer :

- Meta-Analysis : Compare structural features (e.g., substituent electronegativity, chain flexibility) across analogs. For example, fluorinated or chlorinated arylpiperazines exhibit higher 5-HT affinity than methoxy-substituted derivatives, highlighting electronic effects .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites. Contradictions in experimental IC values may arise from differences in ligand-receptor hydrogen bonding or steric clashes .

- Enantiomer Separation : If chirality exists (e.g., in hydroxyl-bearing chains), resolve enantiomers via chiral HPLC or enzymatic resolution. For example, enantiomers of 3-hydroxybutyl-linked piperazines showed divergent pharmacological profiles .

Q. How can researchers address challenges in stereochemical control during the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) to control stereochemistry at the hydroxyl-bearing carbon .

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like nucleophilic substitutions or reductions.

- Resolution Techniques : Employ diastereomeric salt formation (e.g., with tartaric acid derivatives) for racemic mixtures, as attempted in resolving 3-hydroxybutyl-linked piperazine enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。